N-ethyloctanamide

Description

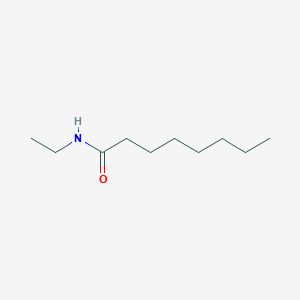

N-Ethyloctanamide is a secondary amide derived from octanoic acid, where the amide nitrogen is substituted with an ethyl group. Its structure comprises an octanoyl backbone (CH₃(CH₂)₆CO−) linked to an ethylamine moiety (NHCH₂CH₃). Secondary amides like this compound typically exhibit moderate polarity, tunable solubility in organic solvents, and applications in pharmaceuticals, agrochemicals, and polymer science. The ethyl substituent introduces steric and electronic effects that influence reactivity and physical characteristics compared to primary amides or N,N-dialkyl derivatives.

Properties

CAS No. |

54007-35-1 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-ethyloctanamide |

InChI |

InChI=1S/C10H21NO/c1-3-5-6-7-8-9-10(12)11-4-2/h3-9H2,1-2H3,(H,11,12) |

InChI Key |

NUZLFHKAOQSBJG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NCC |

Canonical SMILES |

CCCCCCCC(=O)NCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyloctanamide

- Structure: Features two methyl groups on the amide nitrogen (CAS 1118-92-9; C₁₀H₂₁NO) .

- Properties: Solubility: Higher lipophilicity than primary amides due to reduced hydrogen-bonding capacity. Applications: Used as a solvent or intermediate in organic synthesis.

- Comparison : N-Ethyloctanamide’s single ethyl group may offer intermediate steric hindrance between N,N-dimethyloctanamide (less hindered) and bulkier N,N-dialkyl derivatives. This could influence reaction kinetics in nucleophilic substitutions or catalytic processes.

N-Hydroxyoctanamide

- Structure : Contains a hydroxyl group on the amide nitrogen (CAS 7377-03-9) .

- Properties :

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in redox reactions.

- Acidity : Increased acidity (pKa ~8–10) compared to alkyl-substituted amides due to resonance stabilization of the deprotonated form.

- Comparison : Unlike this compound, the hydroxyl substituent enhances solubility in polar solvents (e.g., water or alcohols) but reduces stability under acidic conditions.

N,N-Diethylacetamide

- Structure: A shorter-chain analog with two ethyl groups on the amide nitrogen (CAS 685-91-6; C₆H₁₃NO) .

- Properties :

- Boiling Point : Lower boiling point (~200°C) compared to longer-chain amides like this compound (predicted higher due to increased van der Waals interactions).

- Applications : Used as a solvent in polymer processing and drug formulation.

- Comparison : The shorter acyl chain in N,N-diethylacetamide reduces molecular weight and lipophilicity relative to this compound, impacting membrane permeability in biological systems.

2-Chloro-N-methylacetamide

- Structure: Chlorine substituent on the α-carbon (CAS 686-06-0; C₃H₆ClNO) .

- Properties: Reactivity: The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Toxicity: Potential irritant due to reactive halogen content.

- Comparison : this compound lacks electron-withdrawing groups, rendering it less reactive but more stable under basic conditions.

Data Tables

Table 1: Structural and Physical Properties of Selected Amides

Key Research Findings

Substituent Effects :

- Alkyl groups (e.g., ethyl or methyl) enhance lipophilicity and reduce water solubility. This compound’s ethyl group balances steric effects and solubility better than bulkier N,N-dialkyl analogs .

- Electron-withdrawing groups (e.g., Cl in 2-chloro-N-methylacetamide) increase reactivity but compromise stability .

N,N-Dimethyloctanamide’s safety profile makes it suitable for industrial-scale synthesis .

Synthetic Relevance: Secondary amides are typically synthesized via acylation of primary amines (e.g., ethylamine + octanoyl chloride), contrasting with thioamide routes (e.g., thiobenzimidazolones in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.